Sodium 4-fluoropyridine-2-sulfinate

描述

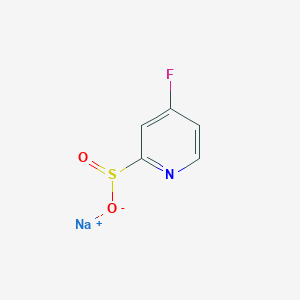

Sodium 4-fluoropyridine-2-sulfinate is an organosulfur compound featuring a fluorinated pyridine ring substituted with a sulfinate group (-SO₂⁻Na⁺). The fluorine atom at the 4-position and the sulfinate group at the 2-position confer unique electronic and steric properties, influencing its reactivity and solubility. While the provided evidence lacks direct data on this compound, structural analogs and their properties can be inferred to contextualize its behavior.

属性

分子式 |

C5H3FNNaO2S |

|---|---|

分子量 |

183.14 g/mol |

IUPAC 名称 |

sodium;4-fluoropyridine-2-sulfinate |

InChI |

InChI=1S/C5H4FNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI 键 |

FEHZKUQSGLUUEZ-UHFFFAOYSA-M |

规范 SMILES |

C1=CN=C(C=C1F)S(=O)[O-].[Na+] |

产品来源 |

United States |

准备方法

Reduction of Sulfonyl Chlorides to Sodium Sulfinates

A widely employed general method for preparing sodium sulfinates, including fluoropyridine sulfinates, is the reduction of the corresponding sulfonyl chlorides.

- The sulfonyl chloride precursor, such as 4-fluoropyridine-2-sulfonyl chloride, is reduced using sodium sulfite or zinc in the presence of sodium carbonate or bicarbonate in aqueous media at elevated temperatures (typically 70–80 °C).

- The reaction proceeds through nucleophilic attack of sulfite ions on the sulfonyl chloride, yielding sodium sulfinates after workup.

- Purification is achieved by recrystallization from ethanol or other suitable solvents to obtain high-purity sodium sulfinates.

- This method is scalable and has been reported to produce sodium sulfinates in high yields with good purity.

Synthesis via Sulfone Intermediates and Subsequent Reduction

Another method involves the synthesis of fluoropyridine sulfone intermediates followed by selective reduction to sulfinates:

- Fluoropyridine sulfones are prepared by oxidation of the corresponding sulfides or thiols using oxidants such as m-chloroperbenzoic acid (m-CPBA).

- These sulfones are then reduced with sodium borohydride or other mild reducing agents to yield the sodium sulfinate salts.

- This approach allows the introduction of various functional groups and can be adapted to prepare fluorinated sulfinates with high stability and purity.

- The method has been successfully applied to fluorinated benzo[d]thiazol-2-yl sulfones, which upon reduction afford fluorinated sodium sulfinates as stable white solids.

Photoredox Catalytic and Electrochemical Methods (Emerging Techniques)

Recent advances in organosulfur chemistry have introduced photoredox catalysis and electrochemical synthesis as innovative routes to sodium sulfinates:

- Photoredox catalysis enables the generation of sulfonyl radicals from sodium sulfinates under mild conditions, which can be harnessed for further functionalization.

- Electrochemical synthesis allows the direct formation of sodium sulfinates from suitable precursors without the need for harsh reagents, providing a greener alternative.

- While specific protocols for this compound via these methods are limited, these techniques represent promising future directions for its synthesis.

Comparative Data Table of Preparation Methods

Analytical and Practical Considerations

- The diazotization-fluorination route requires careful temperature control and handling of hydrogen fluoride, a hazardous reagent, necessitating specialized equipment and safety protocols.

- Reduction of sulfonyl chlorides is more accessible but depends on the availability of sulfonyl chloride precursors, which may require prior synthesis.

- Sulfone reduction methods offer versatility and high purity but involve multiple steps and the use of oxidizing and reducing agents.

- Emerging photoredox and electrochemical methods promise environmentally friendly alternatives but require further optimization for routine laboratory or industrial use.

化学反应分析

Types of Reactions: Sodium 4-fluoropyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding sulfonate.

Reduction: It can be reduced to form the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sodium 4-fluoropyridine-2-sulfonate.

Reduction: 4-fluoropyridine-2-thiol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Sodium 4-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur compounds.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

作用机制

The mechanism of action of sodium 4-fluoropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity .

相似化合物的比较

Key Compounds for Comparison:

5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3; Similarity: 0.81)

5-Bromo-4-fluoropyridin-2-amine (CAS 944401-69-8; Similarity: 0.80)

4-Fluoropyridin-2-amine (CAS 1211537-08-4; Similarity: 0.88)

Structural and Functional Differences:

| Property | Sodium 4-fluoropyridine-2-sulfinate | 5-Chloro-4-fluoropyridin-2-amine | 5-Bromo-4-fluoropyridin-2-amine |

|---|---|---|---|

| Substituents | -SO₂⁻Na⁺ (2-position), -F (4) | -NH₂ (2), -Cl (5), -F (4) | -NH₂ (2), -Br (5), -F (4) |

| Electronic Effects | Sulfinate group enhances electrophilicity; fluorine directs reactivity. | Chlorine and fluorine create electron-withdrawing effects, stabilizing intermediates. | Bromine (larger halogen) increases steric hindrance. |

| Solubility | Likely high in polar solvents due to ionic sulfinate group. | Moderate solubility in polar aprotic solvents (e.g., DMF). | Lower solubility due to bromine’s hydrophobicity. |

| Reactivity | Acts as a nucleophile in SNAr reactions; sulfinate enables cross-coupling. | Amine group facilitates condensation reactions; chlorine aids in metal-catalyzed coupling. | Bromine enhances reactivity in Suzuki-Miyaura couplings. |

| Stability | Stable under inert conditions; hygroscopic due to sodium counterion. | Sensitive to oxidation; may require inert storage. | Light-sensitive; prone to decomposition. |

Key Findings from Structural Analysis:

- Substituent Impact : The sulfinate group in this compound distinguishes it from amine-substituted analogs. This group increases polarity and water solubility, making it advantageous in aqueous-phase reactions .

- Halogen Effects : Chlorine and bromine in analogs enhance electrophilicity but differ in steric demands. Bromine’s larger size reduces reaction rates in sterically constrained systems compared to chlorine .

- Synthetic Utility : this compound’s sulfinate moiety is pivotal in forming sulfonamides or sulfonyl fluorides, whereas amine analogs are used in heterocycle synthesis (e.g., imidazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。